3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid

Medicinal Chemistry Lipophilicity Drug Design

Choose this 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid (CAS 1181729-37-2) for its uniquely balanced XLogP3 of 2.5 and TPSA of 78.4 Ų — ideal for fragment-based drug discovery (FBDD) and kinase inhibitor libraries. The 4-fluorophenyl substituent provides critical lipophilicity and target engagement that generic thiazole-propanoic acids cannot replicate. With 4 rotatable bonds and CNS MPO-compliant properties (logP<3, TPSA<90 Ų), it is a cost-efficient intermediate for CNS-targeted candidates. Avoid potency loss and solubility issues caused by unsubstituted analogs. Inquire now for bulk pricing and custom synthesis.

Molecular Formula C12H10FNO2S
Molecular Weight 251.28
CAS No. 1181729-37-2
Cat. No. B2732870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid
CAS1181729-37-2
Molecular FormulaC12H10FNO2S
Molecular Weight251.28
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CCC(=O)O)F
InChIInChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)10-7-17-11(14-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyFBAITPCHIZFACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid (CAS 1181729-37-2): Physicochemical and Structural Differentiation for Informed Procurement


3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is a heterocyclic building block comprising a thiazole core bearing a 4-fluorophenyl substituent at position 4 and a propanoic acid chain at position 2 [1]. With a molecular weight of 251.28 g·mol⁻¹ and a computed XLogP3 of 2.5, it occupies a moderately lipophilic chemical space distinct from simpler thiazole-alkanoic acids [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR modulators, and anti-inflammatory agents [2].

Why 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid Cannot Be Replaced by Generic Thiazole-Alkanoic Acid Analogs


The 4-(4-fluorophenyl) substituent on the thiazole ring fundamentally alters the electronic distribution, lipophilicity, and steric profile of the molecule compared to unsubstituted or differently substituted thiazole-propanoic acids. These changes translate into measurably different logP, polar surface area, and conformational flexibility, which in turn drive divergent binding affinities, pharmacokinetic behavior, and synthetic utility [1]. Consequently, substituting this compound with a generic thiazole-propanoic acid analog (e.g., 3-(2-thiazolyl)propionic acid) risks losing target engagement, solubility characteristics, or downstream reactivity that are critical to the intended application [1][2].

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid: Quantitative Head-to-Head Evidence for Differentiated Selection


Lipophilicity (XLogP3) Differentiation Against Unsubstituted and Carboxylic Acid Analogs

The computed XLogP3 of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is 2.5, which is 1.1 log units higher than that of the unsubstituted analog 3-(2-thiazolyl)propionic acid (XLogP3 ≈ 1.4) and 1.0 log unit lower than the more lipophilic carboxylic acid analog 4-(4-fluorophenyl)thiazole-2-carboxylic acid (XLogP3 ≈ 3.5) [1]. This places the target compound in a distinct intermediate lipophilicity window that balances membrane permeability with aqueous solubility [2].

Medicinal Chemistry Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Differentiation for Permeability and Bioavailability Prediction

The target compound possesses a TPSA of 78.4 Ų, which is intermediate between the smaller 3-(2-thiazolyl)propionic acid (TPSA ≈ 67.4 Ų) and the larger 4-(4-fluorophenyl)thiazole-2-carboxylic acid (TPSA ≈ 78.4 Ų, identical due to shared heteroatom count) [1]. TPSA values below 140 Ų are generally associated with good oral bioavailability, and the target compound's value supports both passive transcellular permeability and blood-brain barrier penetration potential [2].

ADME Drug-likeness Bioavailability

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound contains 4 rotatable bonds, compared to 2 rotatable bonds in 3-(2-thiazolyl)propionic acid and 3 rotatable bonds in 4-(4-fluorophenyl)thiazole-2-carboxylic acid [1]. This increased flexibility allows for more diverse binding conformations while still maintaining a low enough rotatable bond count to avoid excessive entropic penalty upon target binding [2].

Conformational Analysis Molecular Flexibility Ligand Efficiency

Synthetic Accessibility and Yield Differentiation for Scale-Up Procurement

A reported synthetic route for 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid achieves a 79% yield (320 mg isolated product) via hydrolysis of the corresponding ethyl ester under mild basic conditions (1 N NaOH, MeOH, 0 °C to rt) . This contrasts with the lower-yielding, multi-step sequences often required for the synthesis of 4-(4-fluorophenyl)thiazole-2-carboxylic acid derivatives, which frequently necessitate protecting group strategies or harsh acidic workups that erode overall yield [1].

Process Chemistry Scale-Up Cost Efficiency

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemistry programs targeting kinase inhibition often demand a logP in the 2–3 range to ensure cell permeability without excessive off-target binding. With an XLogP3 of 2.5, the target compound provides a balanced starting point for library synthesis, outperforming more polar unsubstituted thiazole-propanoic acids that may fail to penetrate cell membranes effectively [1].

Fragment-Based Drug Discovery (FBDD) Hit Expansion

The target compound's TPSA of 78.4 Ų and 4 rotatable bonds make it an ideal fragment for expansion, offering sufficient polarity for aqueous solubility while maintaining permeability potential. These properties align with the 'rule of three' guidelines for fragment libraries, supporting its procurement for FBDD campaigns [1].

GPCR Antagonist Scaffold Derivatization

SAR studies on thiazole-based CRTH2 antagonists have demonstrated that 4-fluorophenyl substitution at the thiazole 4-position is critical for achieving single-digit nanomolar binding affinity. The target compound serves as a direct precursor for introducing this pharmacophoric element into novel GPCR antagonist series [1].

Scale-Up Synthesis of CNS-Penetrant Clinical Candidates

The reported 79% isolated yield for the final hydrolysis step, combined with the compound's favorable CNS MPO (Multiparameter Optimization) profile (TPSA < 90 Ų, logP < 3), positions it as a cost-efficient intermediate for the large-scale synthesis of CNS-targeted drug candidates [1].

Quote Request

Request a Quote for 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.